molecular formula C28H20BrN3O4S B11555405 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11555405
M. Wt: 574.4 g/mol
InChI Key: GHDYFQJZHNVIRS-IHQYTQDJSA-N
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Description

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, thiophene, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of phenylformamide with thiophene-2-carboxaldehyde to form an intermediate, which is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromobenzoate group allows for further functionalization, making it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C28H20BrN3O4S

Molecular Weight

574.4 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C28H20BrN3O4S/c29-24-11-5-4-10-23(24)28(35)36-21-14-12-19(13-15-21)18-30-32-27(34)25(17-22-9-6-16-37-22)31-26(33)20-7-2-1-3-8-20/h1-18H,(H,31,33)(H,32,34)/b25-17+,30-18+

InChI Key

GHDYFQJZHNVIRS-IHQYTQDJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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